molecular formula C5H12N2O B2685533 (3R,4R)-4-amino-1-methylpyrrolidin-3-ol CAS No. 1375066-18-4

(3R,4R)-4-amino-1-methylpyrrolidin-3-ol

Cat. No.: B2685533
CAS No.: 1375066-18-4
M. Wt: 116.16 g/mol
InChI Key: CIQOTANLSZEILP-WHFBIAKZSA-N
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Description

(3R,4R)-4-amino-1-methylpyrrolidin-3-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of both an amino group and a hydroxyl group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-amino-1-methylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the asymmetric 1,3-dipolar cycloaddition reaction. This method uses a dipolarophile and an achiral ylide precursor, followed by reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation . Another method involves the use of chiral auxiliaries to achieve the desired stereochemistry .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective processes. These methods focus on using readily available starting materials and avoiding hazardous reagents. For example, a process involving the condensation of suitable precursors followed by reduction steps is commonly used .

Chemical Reactions Analysis

Types of Reactions: (3R,4R)-4-amino-1-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are used.

    Reduction: LAH (Lithium aluminum hydride) or NaBH4 (Sodium borohydride) are common reducing agents.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various substituted pyrrolidines, which can be further utilized in the synthesis of complex molecules .

Scientific Research Applications

(3R,4R)-4-amino-1-methylpyrrolidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-4-amino-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity .

Comparison with Similar Compounds

Uniqueness: (3R,4R)-4-amino-1-methylpyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination makes it a valuable intermediate in the synthesis of complex molecules and enhances its versatility in various chemical reactions .

Properties

CAS No.

1375066-18-4

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

(3S,4S)-4-amino-1-methylpyrrolidin-3-ol

InChI

InChI=1S/C5H12N2O/c1-7-2-4(6)5(8)3-7/h4-5,8H,2-3,6H2,1H3/t4-,5-/m0/s1

InChI Key

CIQOTANLSZEILP-WHFBIAKZSA-N

Isomeric SMILES

CN1C[C@@H]([C@H](C1)O)N

SMILES

CN1CC(C(C1)O)N

Canonical SMILES

CN1CC(C(C1)O)N

solubility

not available

Origin of Product

United States

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